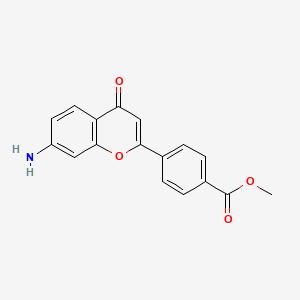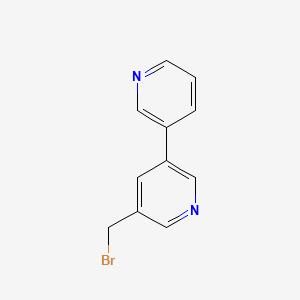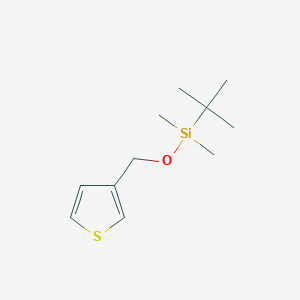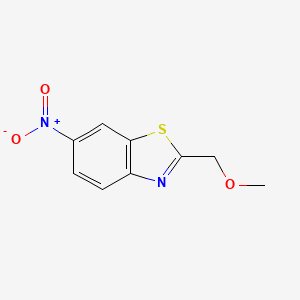![molecular formula C10H16N2O B8568458 3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
3-[(dimethylamino)methyl]-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dimethylamino)methyl]-4-methoxyaniline: is an organic compound that features both an amine and a methoxy group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylamino)methyl]-4-methoxyaniline typically involves a Mannich reaction, which is a three-component reaction involving formaldehyde, a secondary amine (dimethylamine), and a substituted aniline (4-methoxyaniline). The reaction proceeds under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the amine group.
Reduction: Amines from nitro groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-[(dimethylamino)methyl]-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
作用机制
The mechanism of action of 3-[(dimethylamino)methyl]-4-methoxyaniline involves its interaction with various molecular targets, primarily through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
- 3-[(dimethylamino)methyl]-4-methoxyaniline
- 4-(Dimethylaminomethyl)-2-methoxyaniline
- 3-(Dimethylaminomethyl)-2-methoxyaniline
Comparison: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-[(dimethylamino)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7,11H2,1-3H3 |
InChI 键 |
CCFFEYKYSKISKZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC(=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)












